Cas no 119737-34-7 (N-methyl-4-piperidin-4-ylbenzenesulfonamide)

N-methyl-4-piperidin-4-ylbenzenesulfonamide is a sulfonamide derivative featuring a piperidinyl substituent, offering versatile utility in medicinal chemistry and pharmaceutical research. Its structure combines a sulfonamide moiety with a methylated piperidine ring, enhancing its potential as a scaffold for bioactive molecule design. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, making it suitable for further derivatization or as an intermediate in synthetic pathways. Its structural motifs are often explored for their interactions with biological targets, particularly in central nervous system (CNS) research. The presence of both sulfonamide and piperidine groups allows for diverse functionalization, supporting applications in drug discovery and development.
N-methyl-4-piperidin-4-ylbenzenesulfonamide structure
119737-34-7 structure
Product Name:N-methyl-4-piperidin-4-ylbenzenesulfonamide
CAS No:119737-34-7
MF:C12H18N2O2S
MW:254.348521709442
MDL:MFCD11501477
CID:1210065
PubChem ID:22061316
Update Time:2025-06-08

N-methyl-4-piperidin-4-ylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-4-piperidin-4-ylbenzenesulfonamide
    • N-Methyl-4-(4-piperidinyl)benzenesulphonamide
    • N-METHYL-4-PIPERIDIN-4-YL-BENZENESULFONAMIDE
    • DB-335396
    • 119737-34-7
    • N-METHYL-4-(PIPERIDIN-4-YL)BENZENESULFONAMIDE
    • N-Methyl-4-(4-piperidyl)benzenesulfonamide
    • N-Methyl-4-(piperidin-4-yl)benzene-1-sulfonamide
    • SCHEMBL2626601
    • DTXSID10622151
    • A1-78606
    • MFCD11501477
    • SY267681
    • MDL: MFCD11501477
    • Inchi: 1S/C12H18N2O2S/c1-13-17(15,16)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,13-14H,6-9H2,1H3
    • InChI Key: LNIUYLMAURGKFB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C1CCNCC1)(NC)(=O)=O

Computed Properties

  • Exact Mass: 254.10889899g/mol
  • Monoisotopic Mass: 254.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 66.6Ų

N-methyl-4-piperidin-4-ylbenzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1197280-1g
N-Methyl-4-(4-piperidyl)benzenesulfonamide
119737-34-7 95%
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$1320 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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Additional information on N-methyl-4-piperidin-4-ylbenzenesulfonamide

Comprehensive Overview of N-methyl-4-piperidin-4-ylbenzenesulfonamide (CAS No. 119737-34-7): Properties, Applications, and Research Insights

N-methyl-4-piperidin-4-ylbenzenesulfonamide (CAS No. 119737-34-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This sulfonamide derivative, characterized by a piperidine ring and a methylbenzenesulfonamide moiety, serves as a versatile intermediate in drug discovery. Its molecular formula, C12H18N2O2S, reflects a balanced hydrophobicity and polarity, making it valuable for modulating pharmacokinetic properties in medicinal chemistry.

Recent studies highlight the role of N-methyl-4-piperidin-4-ylbenzenesulfonamide in targeting G-protein-coupled receptors (GPCRs), a hotspot in neurodegenerative disease and oncology research. Researchers are exploring its potential as a scaffold for designing allosteric modulators, addressing trending topics like "precision medicine" and "targeted therapy." The compound's sulfonamide group also contributes to hydrogen bonding interactions, a key factor in fragment-based drug design (FBDD), which aligns with current AI-driven drug discovery trends.

From a synthetic perspective, CAS 119737-34-7 is synthesized via nucleophilic substitution reactions between 4-piperidinylbenzenesulfonyl chloride and methylamine. Its purity (>98% by HPLC) and stability under physiological pH conditions make it suitable for high-throughput screening (HTS) assays. Analytical techniques like NMR spectroscopy and mass spectrometry confirm its structural integrity, while computational models predict favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles—a frequently searched topic in pharmaceutical forums.

Industrial applications of N-methyl-4-piperidin-4-ylbenzenesulfonamide extend to agrochemicals and material science. Its piperidine core is leveraged in developing corrosion inhibitors, resonating with sustainability-focused searches like "green chemistry solutions." Additionally, patent databases reveal its utility in photoactive materials for OLEDs, tapping into the booming demand for energy-efficient technologies.

Safety and handling of CAS 119737-34-7 follow standard laboratory protocols. While not classified as hazardous, proper PPE (gloves, goggles) is recommended during manipulation. Storage at 2–8°C in amber vials ensures long-term stability—a practical detail often queried by laboratory technicians. Regulatory compliance with REACH and TSCA frameworks further underscores its commercial viability.

In conclusion, N-methyl-4-piperidin-4-ylbenzenesulfonamide exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from central nervous system (CNS) drug candidates to advanced materials—position it as a compound of enduring relevance. Ongoing research into its structure-activity relationships (SAR) promises to unlock new therapeutic avenues, making it a staple in both academic and industrial settings.

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